N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-11(19-8(2)15-7)13(18)16-10-6-4-3-5-9(10)12(14)17/h3-6H,1-2H3,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCIUEUVDWAFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid with 2-aminobenzamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Biochemical Insights
Target Affinity and Selectivity
- Target Compound : The 2-carbamoylphenyl group may facilitate interactions with kinases or proteases via hydrogen bonding, while the dimethyl-oxazole core provides metabolic stability.
- Dichlorophenyl Analog (CAS 309951-46-0) : The 2,6-dichlorophenyl substituent likely enhances binding to hydrophobic pockets in targets like proteases or kinases, though increased molecular weight may reduce bioavailability.
- Sulfamoylphenyl-Ethyl Derivative : The sulfamoyl group could improve solubility and engage in hydrogen bonding with polar residues (e.g., in Tmprss2 or carbonic anhydrases).
Metabolic Stability
- Target Compound : Methyl groups at positions 2 and 4 may slow oxidative metabolism compared to halogenated analogues.
- Imidazole Carboxamide (DIC) : Demonstrates N-demethylation as a major metabolic pathway, suggesting similar methyl-substituted compounds (like the target) may undergo analogous hepatic processing. Enzyme-inducing agents (e.g., phenobarbital) could accelerate clearance.
Physicochemical Properties
Table 2: Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
